7-Chloroperfluoroheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

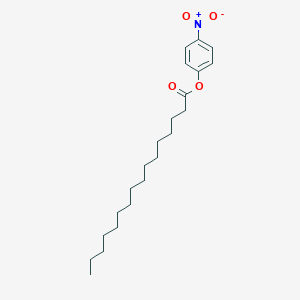

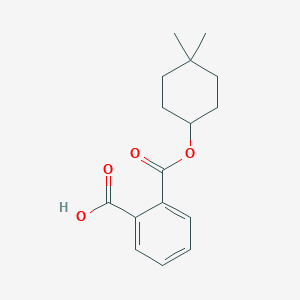

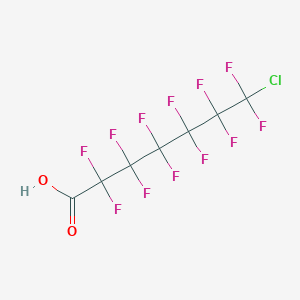

7-Chloroperfluoroheptanoic acid is a molecule that contains a total of 22 bonds. There are 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule contains a total of 23 atoms: 1 Hydrogen atom, 7 Carbon atoms, 2 Oxygen atoms, 12 Fluorine atoms, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of 7-Chloroperfluoroheptanoic acid involves a multi-step reaction with 3 steps . The first step involves Sodium (Na) and Diethyl ether (Et2O), followed by Phosphorus oxychloride (POCl3) and Toluene. The second step involves Chlorine (Cl2) and Irradiation. The final step involves Water (H2O) .

Molecular Structure Analysis

The molecular formula of 7-Chloroperfluoroheptanoic acid is C7HClF12O2 . It contains a total of 22 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloroperfluoroheptanoic acid include a melting point of 42-43°C, a boiling point of 195-198°C, and a predicted density of 1.763±0.06 g/cm3 . It also has a predicted pKa value of 0.52±0.10 .

Wissenschaftliche Forschungsanwendungen

Environmental Science: Adsorption and Electrochemical Oxidation of Perfluorooctanoic Acid (PFOA)

- Field : Environmental Science

- Application : PFOA is a bioaccumulative synthetic chemical containing strong C–F bonds and is one of the most common per- and polyfluoroalkyl substances (PFAS) detected in the environment . Graphite intercalated compound (GIC) flakes were used to adsorb and degrade PFOA through electrochemical oxidation .

- Methods : The adsorption followed the Langmuir model with a loading capacity of 2.6 µg PFOA g −1 GIC and a second-order kinetics (3.354 g µg −1 min −1) .

- Results : 99.4% of PFOA was removed by the process with a half-life of 15 min . When PFOA molecules broke down, they released various by-products, such as short-chain perfluoro carboxylic acids like PFHpA, PFHxA, and PFBA .

Biochemistry: Coumarin Fluorescence Probes

- Field : Biochemistry

- Application : Coumarin fluorescent probes have become more and more widely used in biochemistry, environmental protection, and disease prevention . They are used for the detection and application of Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .

- Methods : The synthesis of coumarin fluorescent probes involves modifying the existing substituents on the core of coumarin compounds .

- Results : The detection and application of coumarin fluorescent probes for various ions and substances have been introduced .

Chemical Research: Synthesis of Fluorinated Compounds

- Field : Chemical Research

- Application : 7-Chloroperfluoroheptanoic acid is a type of fluorinated ketone . Fluorinated ketones are often used in the synthesis of other fluorinated compounds .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results : The outcomes obtained would also depend on the specific synthesis .

Industrial Applications: Acids and Bases

- Field : Industrial Applications

- Application : While not specific to 7-Chloroperfluoroheptanoic acid, acids and bases play a crucial role in various industries . For example, they are used in the production of fertilizers and explosives .

- Methods : The methods of application or experimental procedures would vary depending on the specific industrial process .

- Results : The results or outcomes obtained would also depend on the specific industrial process .

Chemical Research: Synthesis of Fluorinated Compounds

- Field : Chemical Research

- Application : 7-Chloroperfluoroheptanoic acid is a type of fluorinated ketone . Fluorinated ketones are often used in the synthesis of other fluorinated compounds .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results : The outcomes obtained would also depend on the specific synthesis .

Industrial Applications: Acids and Bases

- Field : Industrial Applications

- Application : While not specific to 7-Chloroperfluoroheptanoic acid, acids and bases play a crucial role in various industries . For example, they are used in the production of fertilizers and explosives .

- Methods : The methods of application or experimental procedures would vary depending on the specific industrial process .

- Results : The results or outcomes obtained would also depend on the specific industrial process .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYUMIVMKSLSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371495 |

Source

|

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroperfluoroheptanoic acid | |

CAS RN |

1550-24-9 |

Source

|

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.